4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and a pyridine moiety
Properties
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-6-2-3-8-17(14)20-24-21(29-25-20)15-9-10-18(19(12-15)26(27)28)23-13-16-7-4-5-11-22-16/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCASYRPMOKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline typically involves multiple steps, including the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The nitro group and pyridine moiety are then introduced through nitration and nucleophilic substitution reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring and pyridine moiety can also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Nitroanilines: Compounds with nitro groups attached to aniline rings.
Pyridine Derivatives: Compounds with various functional groups attached to pyridine rings.
Uniqueness
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-2-YL)methyl]aniline is unique due to the combination of its structural features, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
